(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone
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Overview
Description
(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone: is a complex organic compound that features a benzimidazole core fused with a piperazine ring and a bromopyridine moiety. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a broad range of biological activities and can interact with various targets . For instance, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .
Mode of Action
They can act as inhibitors, agonists, or antagonists, depending on their specific chemical structure and the target they interact with .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromopyridine moiety can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a pyridine derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Pyridine derivatives without the bromine atom.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : It may be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its combination of benzimidazole, piperazine, and bromopyridine moieties. Similar compounds include other benzimidazole derivatives, piperazine-based compounds, and bromopyridine derivatives. the specific arrangement and functional groups in this compound set it apart, potentially leading to unique biological and chemical properties.
List of Similar Compounds
Benzimidazole derivatives: : Various compounds containing the benzimidazole core.
Piperazine-based compounds: : Compounds featuring the piperazine ring.
Bromopyridine derivatives: : Compounds with the bromopyridine moiety.
Properties
IUPAC Name |
[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN5O/c26-21-14-20(15-27-16-21)25(32)30-12-10-29(11-13-30)18-24-28-22-8-4-5-9-23(22)31(24)17-19-6-2-1-3-7-19/h1-9,14-16H,10-13,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISGZOCBWDYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=CN=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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